molecular formula C7H3BrINS B13022900 2-Bromo-6-iodobenzo[d]thiazole

2-Bromo-6-iodobenzo[d]thiazole

Cat. No.: B13022900
M. Wt: 339.98 g/mol
InChI Key: MRVIVABJKOFGHX-UHFFFAOYSA-N
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Description

2-Bromo-6-iodobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3BrINS and a molecular weight of 339.98 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzothiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method is the bromination of 6-iodobenzo[d]thiazole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-iodobenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the binding affinity and selectivity of the compound towards its targets. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylbenzo[d]thiazole
  • 2-Iodobenzo[d]thiazole
  • 2-Bromo-6-fluorobenzo[d]thiazole

Uniqueness

2-Bromo-6-iodobenzo[d]thiazole is unique due to the presence of both bromine and iodine atoms on the benzothiazole ring. This dual halogenation provides distinct reactivity and selectivity compared to other similar compounds, making it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H3BrINS

Molecular Weight

339.98 g/mol

IUPAC Name

2-bromo-6-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3BrINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H

InChI Key

MRVIVABJKOFGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)Br

Origin of Product

United States

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